molecular formula C9H16N4 B1488847 3-Azido-1-cyclohexylazetidine CAS No. 1331737-04-2

3-Azido-1-cyclohexylazetidine

Cat. No. B1488847
CAS RN: 1331737-04-2
M. Wt: 180.25 g/mol
InChI Key: HRJGJYKPEAAMKH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time the ring is significantly more stable than that of related aziridines .


Molecular Structure Analysis

The electronic structural properties of the compounds depend on the specific property, the local structure, and the chemical environment of a species . Theoretical calculations for some structural and electronic properties of the azide moiety in the nucleoside reverse transcriptase (RT) inhibitor 3′-Azido-3′-deoxythymidine (AZT) are reported .


Physical And Chemical Properties Analysis

3-Azido-1-cyclohexylazetidine has a molecular formula of C9H16N4 and a molecular weight of 180.25 g/mol. The electronic structural properties of the compounds depend on the specific property, the local structure, and the chemical environment of a species .

Scientific Research Applications

Synthesis of Heterocycles

3-Azido-1-cyclohexylazetidine is a valuable precursor in the synthesis of various heterocycles, which are core structures in many pharmaceuticals. The azide group in this compound can undergo a range of reactions, such as intramolecular cyclization, to form five- or six-membered rings with one or more heteroatoms .

Aza Paternò–Büchi Reactions

This compound can participate in aza Paternò–Büchi reactions, which are [2 + 2] photocycloaddition reactions between an imine and an alkene component. These reactions are efficient ways to synthesize functionalized azetidines, which are found in numerous natural products and can improve pharmacokinetic properties when incorporated into pharmaceutical scaffolds .

Mechanism of Action

The mechanism of action of azetidines involves inhibiting the enzyme reverse transcriptase that HIV uses to make DNA and therefore decreases replication of the virus . The aza Paternò–Büchi reaction, in which an imine and alkene compound react under photochemical conditions to form an azetidine, is far less developed .

Safety and Hazards

The safety data sheet for a similar compound, 3’-Azido-3’-deoxythymidine, indicates that it is suspected of causing cancer . It is recommended to obtain special instructions before use, do not handle until all safety precautions have been read and understood, and use personal protective equipment as required .

Future Directions

The systematical thermal behaviors of 3⁃azido⁃1,3⁃dinitroazetidine (ADNAZ) was investigated in recent research . The results showed that ADNAZ has a low melting temperature at 78 °C . The replacement of gem-dinitro group with gemazidonitro group makes greatly reduce vapor pressure, melting point as well as the thermal decomposition temperature .

properties

IUPAC Name

3-azido-1-cyclohexylazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4/c10-12-11-8-6-13(7-8)9-4-2-1-3-5-9/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJGJYKPEAAMKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CC(C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Azido-1-cyclohexylazetidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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